molecular formula C7H8F2N2O2 B6178224 methyl 1-(difluoromethyl)-2-methyl-1H-imidazole-5-carboxylate CAS No. 2567497-47-4

methyl 1-(difluoromethyl)-2-methyl-1H-imidazole-5-carboxylate

Cat. No.: B6178224
CAS No.: 2567497-47-4
M. Wt: 190.1
InChI Key:
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Description

Methyl 1-(difluoromethyl)-2-methyl-1H-imidazole-5-carboxylate: is a chemical compound belonging to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a difluoromethyl group and a carboxylate ester functional group, making it a unique and versatile molecule in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 1-methyl-1H-imidazole-5-carboxylic acid as the starting material.

  • Difluoromethylation: The imidazole ring is then subjected to a difluoromethylation reaction, often using reagents like difluoromethylating agents (e.g., difluoromethyl sulfonium salts).

  • Methylation: The difluoromethylated product undergoes methylation to introduce the methyl group at the appropriate position.

  • Esterification: Finally, the carboxylic acid group is converted to its methyl ester form using methanol in the presence of a catalyst (e.g., sulfuric acid or an acid chloride).

Industrial Production Methods:

  • Batch Process: The compound is synthesized in a controlled batch process to ensure consistency and purity.

  • Purification: Purification steps, such as recrystallization or column chromatography, are employed to obtain the final product with high purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the methyl group to a carboxylic acid.

  • Reduction: Reduction reactions can be performed to reduce the difluoromethyl group to a difluoromethane derivative.

  • Substitution: Substitution reactions, such as nucleophilic substitution, can occur at the imidazole ring, replacing one of the hydrogen atoms with another functional group.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used under acidic conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are employed.

  • Substitution: Nucleophiles like amines or halides are used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: this compound can be oxidized to form the corresponding carboxylic acid derivative.

  • Reduction Products: Reduction can yield difluoromethane derivatives.

  • Substitution Products: Various substituted imidazole derivatives can be obtained depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the role of imidazole derivatives in biological systems. Medicine: Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The difluoromethyl group enhances the compound's binding affinity and selectivity towards these targets, leading to specific biological activities. The exact mechanism may vary depending on the application, but it generally involves modulation of biochemical pathways.

Comparison with Similar Compounds

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylic acid

  • Difluoromethyl pyrazole derivatives

Uniqueness: Methyl 1-(difluoromethyl)-2-methyl-1H-imidazole-5-carboxylate stands out due to its unique combination of functional groups and its potential applications in various fields. Its difluoromethyl group provides enhanced reactivity and stability compared to similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in the development of new materials and pharmaceuticals.

Properties

CAS No.

2567497-47-4

Molecular Formula

C7H8F2N2O2

Molecular Weight

190.1

Purity

95

Origin of Product

United States

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